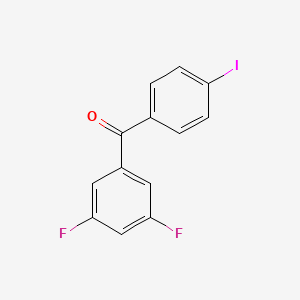

3,5-Difluoro-4'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

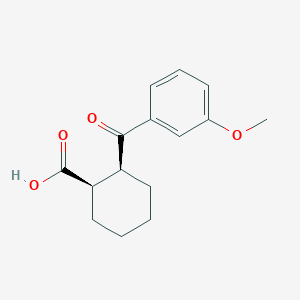

3,5-Difluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO . It has a molecular weight of 344.1 . The IUPAC name for this compound is (3,5-difluorophenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4’-iodobenzophenone consists of a benzophenone core with iodine and fluorine substituents. The InChI code for this compound is 1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H .Physical and Chemical Properties Analysis

The predicted boiling point of 3,5-Difluoro-4’-iodobenzophenone is 380.6±42.0 °C and its predicted density is 1.737±0.06 g/cm3 .科学的研究の応用

Photophysical Behavior in RNA Imaging

3,5-Difluoro-4'-iodobenzophenone derivatives have been explored for their photophysical behavior, particularly in the context of RNA imaging. One such derivative, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI), binds to the Spinach aptamer, a small RNA molecule. This compound exhibits weak fluorescence in liquid solvents, which can be significantly enhanced by inhibiting photoisomerization, a process of nonradiative deactivation. The fluorescence of DFHBI-type molecules is highly sensitive to the pH of the medium and solvent-specific interactions, such as hydrogen bonding and polarity (Santra et al., 2019).

Synthesis and Chemical Reactions

The chemical behavior of this compound has been studied in various synthetic contexts. For example, in SNAr (nucleophilic aromatic substitution) reactions, this compound exhibits unique reactivity patterns, depending on the nucleophiles used. The compound shows distinct substitution patterns when reacted with different nucleophiles, indicating its potential for diverse synthetic applications (Cervera et al., 1996).

Applications in Polymer Science

This compound and its derivatives have been used in the synthesis of novel polymers. For instance, it has been utilized in the creation of monomers for linear and network polymers, demonstrating its utility in the development of new materials with diverse architectural properties. These applications highlight the compound's relevance in the field of polymer science (Peloquin et al., 2019).

Development of Fluorescent Probes

This compound has been a crucial component in the development of fluorescent pH probes. Derivatives like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits exhibit unique absorption and fluorescence properties. These compounds show significant fluorescent enhancement in acidic solutions, making them valuable as pH probes excitable with visible light (Baruah et al., 2005).

Impact on Optical Properties

The orientation of fluorine atoms in difluoro-substituted compounds has a significant impact on their optical properties. Studies on difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals demonstrated how the orientation of fluorine atoms affects their optical characteristics, including absorption, transmission, and phase transition behaviors. This research contributes to a deeper understanding of the influence of molecular structure on the properties of liquid crystals (Zaki et al., 2018).

将来の方向性

特性

IUPAC Name |

(3,5-difluorophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFCWAYOPYWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261666 |

Source

|

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-86-4 |

Source

|

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)